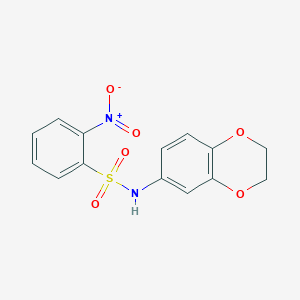![molecular formula C10H11N3OS B5832459 N-[(cyclopropylamino)carbonothioyl]nicotinamide](/img/structure/B5832459.png)
N-[(cyclopropylamino)carbonothioyl]nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(cyclopropylamino)carbonothioyl]nicotinamide, also known as CX-4945, is a small molecule inhibitor that targets protein kinase CK2. CK2 is a serine/threonine kinase that plays a critical role in regulating various cellular processes, including cell proliferation, differentiation, and apoptosis. CX-4945 has been shown to have potent anticancer activity in preclinical studies and is currently undergoing clinical trials for the treatment of various types of cancer.
Mécanisme D'action
N-[(cyclopropylamino)carbonothioyl]nicotinamide exerts its anticancer effects by inhibiting the activity of protein kinase CK2. CK2 is overexpressed in many types of cancer and plays a critical role in promoting cancer cell survival and proliferation. By inhibiting CK2 activity, N-[(cyclopropylamino)carbonothioyl]nicotinamide can induce cancer cell death and inhibit tumor growth.
Biochemical and Physiological Effects:
N-[(cyclopropylamino)carbonothioyl]nicotinamide has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer activity, N-[(cyclopropylamino)carbonothioyl]nicotinamide has been shown to inhibit inflammation and angiogenesis, which are important processes in cancer progression. N-[(cyclopropylamino)carbonothioyl]nicotinamide has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-[(cyclopropylamino)carbonothioyl]nicotinamide is its specificity for CK2, which makes it a valuable tool for studying the role of CK2 in various cellular processes. However, N-[(cyclopropylamino)carbonothioyl]nicotinamide has some limitations for lab experiments. For example, N-[(cyclopropylamino)carbonothioyl]nicotinamide can be toxic to cells at high concentrations, which can limit its use in certain assays. N-[(cyclopropylamino)carbonothioyl]nicotinamide also has poor solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for research on N-[(cyclopropylamino)carbonothioyl]nicotinamide. One area of interest is the development of N-[(cyclopropylamino)carbonothioyl]nicotinamide analogs with improved pharmacological properties, such as increased solubility and reduced toxicity. Another area of interest is the identification of biomarkers that can predict response to N-[(cyclopropylamino)carbonothioyl]nicotinamide therapy in cancer patients. Finally, there is interest in exploring the potential therapeutic applications of N-[(cyclopropylamino)carbonothioyl]nicotinamide in other diseases, such as diabetes and inflammation.
Méthodes De Synthèse
The synthesis of N-[(cyclopropylamino)carbonothioyl]nicotinamide involves several steps, including the reaction of nicotinamide with thionyl chloride to form nicotinoyl chloride, followed by the reaction of the resulting compound with cyclopropylamine to form N-(cyclopropylamino)nicotinamide. This intermediate compound is then reacted with carbon disulfide to form N-(cyclopropylamino)carbonothioyl)nicotinamide, which is the final product.
Applications De Recherche Scientifique
N-[(cyclopropylamino)carbonothioyl]nicotinamide has been extensively studied for its potential therapeutic applications in cancer. Preclinical studies have shown that N-[(cyclopropylamino)carbonothioyl]nicotinamide can inhibit the growth of various cancer cell lines, including breast, prostate, and pancreatic cancer cells. N-[(cyclopropylamino)carbonothioyl]nicotinamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Propriétés
IUPAC Name |
N-(cyclopropylcarbamothioyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c14-9(7-2-1-5-11-6-7)13-10(15)12-8-3-4-8/h1-2,5-6,8H,3-4H2,(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDUXYDPUDKIPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=S)NC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

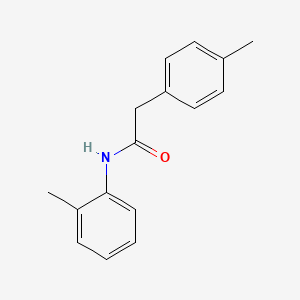
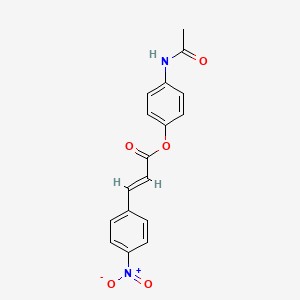
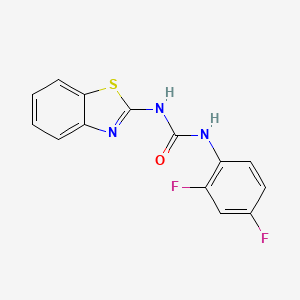
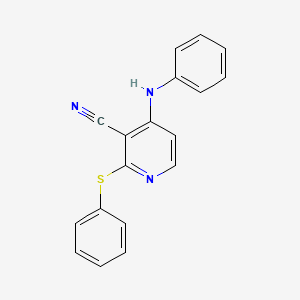
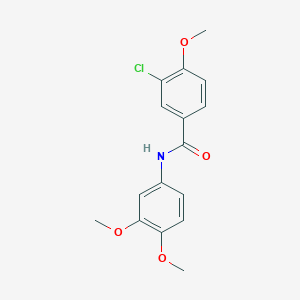
![3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5832443.png)
![N-(4-chlorobenzyl)-N'-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]thiourea](/img/structure/B5832444.png)
![2-[(3-methoxyphenyl)amino]-4,6-dimethylnicotinamide](/img/structure/B5832449.png)
![ethyl 2-[(cyclopentylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5832455.png)
![4-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5832464.png)
![N-methyl-N-(4-{[(1-naphthylamino)carbonothioyl]amino}phenyl)acetamide](/img/structure/B5832468.png)
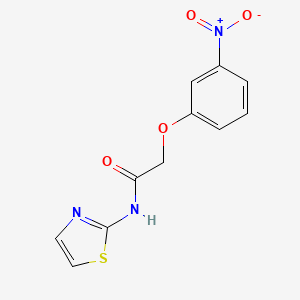
![2-{[(1-isopropyl-1H-benzimidazol-2-yl)amino]methyl}-6-methoxyphenol](/img/structure/B5832483.png)
